tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Chemical Structure and Properties
The compound tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS: 1841350-35-3) is a bicyclic heterocycle featuring a pyrrolo[2,3-c]pyridine core fused with a saturated six-membered ring system. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.29 g/mol . The tert-butyl carbamate group at the 1-position serves as a protective group, enhancing solubility and stability during synthetic processes. This compound is cataloged as a building block in medicinal chemistry, particularly for developing kinase inhibitors and apoptosis-inducing agents .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h5,7,13H,4,6,8H2,1-3H3 |
InChI Key |
PBKDBLUHEXVHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1CNCC2 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The common synthetic route to tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves the protection of the nitrogen atom of the pyrrolo[2,3-c]pyridine ring system using di-tert-butyl dicarbonate ((Boc)2O) as the Boc source. This reaction typically requires a base to facilitate the nucleophilic attack of the nitrogen on the Boc anhydride.
Detailed Synthetic Procedures
Several protocols have been reported with variations in solvent, base, temperature, and reaction time. Key examples are summarized below:
Reaction Mechanism
The Boc protection mechanism involves nucleophilic attack by the nitrogen atom of the pyrrolo[2,3-c]pyridine ring on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The base (either DMAP or triethylamine) acts to deprotonate the nitrogen and/or activate the Boc anhydride, facilitating the formation of the carbamate linkage. The reaction proceeds under mild conditions, typically at room temperature or slightly below, and the Boc group stabilizes the nitrogen for subsequent synthetic transformations.
Purification and Characterization
The crude reaction mixtures are generally purified by column chromatography using silica gel with eluents such as ethyl acetate/hexanes or petroleum ether/ethyl acetate mixtures. The purified compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy, showing characteristic tert-butyl singlet peaks around δ 1.65 ppm and aromatic proton signals consistent with the pyrrolo[2,3-c]pyridine framework.
- Mass Spectrometry (MS) , typically electrospray ionization (ESI), confirming molecular ion peaks consistent with the expected molecular weight (e.g., m/z 219.1 [M+H]+ for related pyrrolo[3,2-c]pyridine derivatives).
- Thin Layer Chromatography (TLC) with Rf values around 0.40 in PE/EtOAc 2:1 solvent systems.
Comparative Analysis of Preparation Methods
| Aspect | Using DMAP in Acetonitrile | Using Triethylamine in Dichloromethane | Using Triethylamine at 0 °C |
|---|---|---|---|
| Reaction Time | 2.5–18 hours | 6–12 hours | 6 hours |
| Temperature | Room temperature (20 °C) | Room temperature (25 °C) | 0 °C |
| Yield | 92.4–100% | 97–98.2% | 97% |
| Atmosphere | Ambient | Inert (N2) | Ambient |
| Purification | Flash chromatography | Column chromatography | Column chromatography |
| Notes | Faster reaction with DMAP but requires longer stirring for some scale | High yield under inert atmosphere; widely used | Low temperature minimizes side reactions |
Summary Table of Key Data
| Parameter | Value/Observation |
|---|---|
| Molecular Formula | C12H16N2O2 (for tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate) |
| Molecular Weight | ~220 g/mol (approximate for related isomers) |
| Common Boc Source | Di-tert-butyl dicarbonate ((Boc)2O) |
| Common Bases | Triethylamine, N,N-Dimethylaminopyridine (DMAP) |
| Typical Solvents | Dichloromethane, Acetonitrile |
| Reaction Temperature | 0–25 °C |
| Reaction Time | 2.5–18 hours |
| Yield Range | 92.4–100% |
| Purification Method | Silica gel chromatography |
| Characterization | NMR, MS, TLC |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine N-oxides, reduction may produce reduced pyrrolopyridine derivatives, and substitution reactions may result in various substituted pyrrolopyridines .
Scientific Research Applications
tert-Butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural analogs and their differences:
Key Observations :
- Core Heterocycle : The target compound’s pyrrolo[2,3-c]pyridine core distinguishes it from pyrazolo (e.g., pyrazolo[4,3-c]pyridine ) or pyrimidine-fused analogs (e.g., pyrrolo[2,3-d]pyrimidine ). These variations influence electronic properties and binding affinity in biological targets.
- Substituent Effects : The tert-butyl carbamate group is a common feature, but substituents like iodine (in pyrazolo derivatives) or methoxy groups (in dihydro analogs) modulate reactivity and pharmacological activity .
- Saturation : Saturated analogs (e.g., hexahydropyrrolo[3,4-c]pyrrole) exhibit enhanced conformational rigidity, making them suitable for peptidomimetics .
Biological Activity
Tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects and mechanisms of action based on various studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₂
- SMILES : CC(C)(C)OC(=O)N1C=CC2=C1CCNC2
- InChIKey : JCZQPEZOQJCUQR-UHFFFAOYSA-N
This compound features a pyrrolopyridine core structure which is known for diverse biological activities including anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds related to pyrrolopyridine showed potent inhibition against various cancer cell lines, including colorectal and ovarian cancers. The IC₅₀ values for certain derivatives were reported as low as 0.025 μM for MPS1 inhibition in HCT116 human colon cancer cells, indicating strong antiproliferative effects .
Anti-inflammatory Effects
The biological activity of this compound can be attributed to:
- Kinase Inhibition : It selectively inhibits specific kinases like MPS1 and DYRK1A, which play critical roles in cell cycle regulation and inflammation.
- Cellular Pathways : The compound's interaction with cellular pathways suggests a mechanism involving modulation of signaling cascades that control cell proliferation and survival.
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies have shown that certain derivatives possess favorable oral bioavailability and metabolic stability. This is crucial for their potential therapeutic application as it ensures adequate exposure in vivo.
Q & A
Q. What are the common synthetic routes for tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate, and what reaction conditions are critical for yield optimization?
Synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling with boronic acids or esters under palladium catalysis (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds .
- Esterification using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect amine groups .
Critical reaction conditions include: - Temperature : Elevated temperatures (80–100°C) for coupling reactions.
- Solvent choice : Polar aprotic solvents like dioxane or THF improve solubility and reaction efficiency.
- Base selection : Cs₂CO₃ or NaH optimizes deprotonation in cross-coupling steps .
Steric and electronic effects of substituents on the pyrrolo-pyridine core significantly influence reaction rates and yields .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and the fused pyrrolo-pyridine ring system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₃N₃O₂: 277.36 g/mol) .
- HPLC : Reverse-phase chromatography assesses purity (>95% is standard for pharmacological studies) .
Advanced Research Questions
Q. What computational methods aid in designing reactions for synthesizing derivatives of this compound?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Reaction path search algorithms integrate experimental data (e.g., solvent effects, catalyst performance) to narrow optimal conditions .
- Molecular docking simulations evaluate derivative interactions with biological targets (e.g., kinase enzymes) to prioritize synthesis .
Q. How can researchers address contradictions in spectral data between studies (e.g., NMR shifts or HRMS discrepancies)?
- Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Provides unambiguous structural confirmation if crystalline derivatives are obtainable .
- Control experiments : Replicate reported conditions to identify solvent- or pH-dependent shifts (e.g., DMSO vs. CDCl₃) .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation or alkylation)?
- Steric directing groups : Introduce bulky substituents to block undesired reaction sites .
- Catalyst tuning : Pd-based catalysts with tailored ligands (e.g., XPhos) enhance selectivity in cross-coupling reactions .
- Solvent polarity : Non-polar solvents favor electrophilic substitution at electron-rich positions on the pyrrolo-pyridine ring .
Q. How does the stereochemistry of the pyrrolo-pyridine core influence biological activity in kinase inhibition studies?
- Chiral resolution : Separate enantiomers via chiral HPLC and test activity against kinase targets (e.g., JAK2 or EGFR) .
- Docking studies : Compare binding affinities of stereoisomers to identify optimal configurations for target engagement .
- Structure-activity relationship (SAR) : Modify substituents at chiral centers to correlate stereochemistry with IC₅₀ values .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported toxicity or bioactivity data for derivatives?
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time) to minimize variability .
- Metabolic stability testing : Assess cytochrome P450 interactions to identify off-target effects influencing toxicity .
- Batch-to-batch consistency : Verify purity (>98%) and storage conditions (e.g., desiccation, inert atmosphere) to prevent degradation artifacts .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Tips | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Aryl boronic acid | Dioxane | 100°C | Use degassed solvent, Cs₂CO₃ base | |
| Esterification | tert-Butyl chloroformate | THF | 0°C → RT | Slow addition of base (NEt₃) | |
| Halogenation | NBS, AIBN | CCl₄ | 80°C | Control radical initiator amount |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Key Data Points | Application Example | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.4 ppm (tert-butyl CH₃) | Confirm Boc-protection integrity | |
| HRMS | [M+H]⁺ = 277.36 (C₁₅H₂₃N₃O₂) | Validate molecular formula | |
| X-ray Crystallography | Bond angles/lengths in fused ring system | Resolve stereochemical ambiguities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
